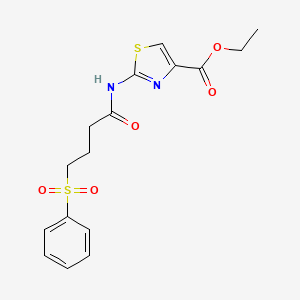

Ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[4-(benzenesulfonyl)butanoylamino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c1-2-23-15(20)13-11-24-16(17-13)18-14(19)9-6-10-25(21,22)12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIVKIHSBKXDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.

Attachment of the Butanamido Group: The butanamido group can be introduced through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Chemical Reactions Analysis

Ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Research has shown that thiazole-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate have been tested against human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, demonstrating promising results with IC50 values indicating effective inhibition of cancer cell proliferation .

| Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| HepG2 | 21.00 | 1.55 |

| MCF-7 | 26.10 | 1.25 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Antiangiogenic Properties

The compound has also been evaluated for its antiangiogenic properties, particularly as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. Molecular docking studies indicate that it binds effectively to the VEGFR-2 active site, inhibiting its activity and potentially preventing tumor growth by blocking blood vessel formation .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Studies have indicated that this compound exhibits activity against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized several thiazole derivatives, including this compound, and tested their effects on HepG2 and MCF-7 cells. The results demonstrated that the compound exhibited significant cytotoxicity compared to control groups, highlighting its potential as a therapeutic agent against liver and breast cancers.

Case Study 2: VEGFR-2 Inhibition

A separate study focused on the molecular interactions of thiazole derivatives with VEGFR-2. The docking simulations revealed that this compound formed stable interactions within the active site, suggesting that modifications to enhance binding affinity could lead to more potent inhibitors for cancer therapy.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The target compound is compared below with two analogs: Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate () and Ethyl 2-(4-Methyl-pent-2-enoyl)-thiazole-4-carboxylate ().

Key Observations:

Substituent Effects: The phenylsulfonyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize negative charges and reduce nucleophilicity compared to the Boc-amino (electron-donating) and enoyl (electron-withdrawing via conjugation) groups in analogs. The butanamido linker in the target compound adds flexibility and hydrophobicity, contrasting with the rigid aromatic linkage in the Boc-amino analog .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for triazole-thiones (), involving hydrazide intermediates and alkylation with α-halogenated ketones . The Boc-amino analog () requires Boc-protection strategies, while the enoyl derivative () may involve acylation of the thiazole ring .

However, the enoyl group in may undergo conjugation-driven stabilization .

Physicochemical Properties

- Polarity: The Boc-amino analog () is more polar due to the tertiary amine and carbamate groups, whereas the phenylsulfonyl group in the target compound enhances polarity moderately .

Research Implications

- Drug Design : The phenylsulfonyl group in the target compound could improve binding to sulfonamide-targeted enzymes or receptors, a feature absent in the compared analogs.

- Material Science : The electronic effects of substituents may influence applications in catalysis or optoelectronics, though further studies are needed.

Biological Activity

Ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate is a synthetic compound belonging to the thiazole derivative class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

- Introduction of the Phenylsulfonyl Group : Sulfonylation reactions using phenylsulfonyl chloride are employed.

- Attachment of the Butanamido Group : Amide bond formation is facilitated using coupling reagents like EDCI and HOBt.

The compound's structure includes a thiazole ring with a phenylsulfonyl group and an ethyl ester, making it a versatile scaffold for further modifications and biological testing.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives, including those similar to this compound, demonstrated promising antibacterial and antifungal activities against strains such as Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger . The minimum inhibitory concentrations (MICs) were determined, revealing that compounds with electron-withdrawing substituents showed enhanced activity.

| Compound | Target Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 4e | Bacillus subtilis | 32 | Moderate |

| 4f | Staphylococcus aureus | 16 | Promising |

| 4k | Aspergillus niger | 64 | Moderate |

| 4l | Candida albicans | 32 | Promising |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, docking studies have indicated potential interactions with proteins such as DNA gyrase and ergosterol, which are critical for bacterial and fungal viability .

Case Studies and Research Findings

- Antimicrobial Study : A comprehensive study synthesized various thiazole derivatives and tested their antimicrobial efficacy. The derivatives showed varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi . Compounds with specific substituents demonstrated enhanced activity, indicating that chemical modifications can significantly influence biological outcomes.

- Cancer Research : Thiazole derivatives have also been investigated for their anticancer properties. For instance, some compounds derived from ethyl 2-aminothiazole-4-carboxylate displayed inhibitory effects on cancer cell lines, suggesting potential applications in cancer therapeutics . The ability to modulate pathways involved in cell proliferation makes these compounds valuable candidates for further research.

- High Throughput Screening : In a high-throughput screening campaign, derivatives similar to this compound were identified as inducers of Oct3/4 expression in embryonic stem cells. This suggests that these compounds may play a role in stem cell biology and regenerative medicine .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate?

- Methodology : The synthesis typically involves a multi-step approach:

Thiazole Core Formation : React ethyl 2-bromoacetate with thiourea under basic conditions to form the thiazole ring, as demonstrated in analogous thiazole carboxylate syntheses .

Sulfonyl Group Introduction : Use Lawesson’s reagent for sulfur incorporation or oxidative chlorination to install the phenylsulfonyl moiety, as seen in 5-phenyl-1,3-thiazole-4-sulfonyl chloride synthesis .

Amidation : Couple the sulfonylbutanoic acid derivative with the thiazole carboxylate using carbodiimide-based coupling agents (e.g., EDC/HOBt), a method validated for peptidomimetic thiazole derivatives .

- Key Techniques : Monitor reactions via TLC, purify intermediates via silica gel chromatography, and confirm structures using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How is the compound characterized structurally, and what analytical methods are critical?

- Structural Confirmation :

- X-ray Crystallography : Resolve the crystal structure using SHELXL for small-molecule refinement, ensuring precise bond-length/angle measurements .

- Spectroscopy : Combine H/C NMR (e.g., δ ~7.8 ppm for thiazole protons) and FT-IR (e.g., C=O stretch at ~1700 cm) to verify functional groups .

- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for the phenylsulfonylbutanamido-thiazole intermediate?

- Optimization Strategies :

- Reagent Selection : Replace traditional coupling agents with PyBOP or HATU to enhance amidation efficiency, reducing side-product formation .

- Solvent Effects : Use anhydrous DMF or dichloromethane to improve solubility of hydrophobic intermediates, as validated in peptidomimetic syntheses .

- Catalysis : Explore Pd-mediated cross-coupling for aryl-sulfur bond formation, leveraging conditions from biphenyl-thiazole syntheses (e.g., Suzuki-Miyaura coupling) .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- Data Reconciliation :

- Dynamic NMR : Resolve rotational isomers or tautomers (e.g., amide bond rotamers) by variable-temperature H NMR .

- 2D Techniques : Use HSQC and HMBC to assign ambiguous protons/carbons, particularly for overlapping thiazole and sulfonyl signals .

- Comparative Analysis : Cross-reference with structurally similar compounds, such as ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate (H NMR δ 1.18–1.16 ppm for ethyl group) .

Q. How can computational modeling predict the compound’s reactivity or biological targets?

- In Silico Tools :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on sulfonamide-thiazole pharmacophores .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites for nucleophilic substitution or oxidation .

- ADMET Prediction : Employ SwissADME to estimate solubility (LogP ~3.5) and cytochrome P450 inhibition risks, guiding medicinal chemistry optimization .

Q. What methods are used to evaluate the compound’s biological activity, and how are false positives mitigated?

- Assay Design :

- Anticancer Screening : Test against NCI-60 cell lines using MTT assays, with positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

- Antimicrobial Profiling : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), including cytotoxicity controls (e.g., HEK293 cells) to exclude non-specific effects .

Methodological Considerations

Q. How are regiochemical challenges addressed during thiazole functionalization?

- Directed Metalation : Use lithium hexamethyldisilazide (LiHMDS) at −78°C to selectively deprotonate the thiazole C5 position, enabling site-specific alkylation or acylation .

- Protecting Groups : Temporarily block the carboxylate with tert-butyl esters (Boc) to prevent undesired side reactions during sulfonamide installation .

Q. What purification techniques are optimal for isolating polar byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.